N-(2,4-difluorobenzyl)-N-heptylamine
Description
N-(2,4-Difluorobenzyl)-N-heptylamine is a secondary amine featuring a 2,4-difluorobenzyl group and a linear heptyl chain. For instance, describes the use of 2,4-difluorobenzylamine in coupling reactions with carboxylic acids via EDC·HCl and HOBt, suggesting that similar reagents could be employed for alkylation or acylation steps in synthesizing the target compound .
Properties
Molecular Formula |
C14H21F2N |
|---|---|
Molecular Weight |
241.32 g/mol |
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]heptan-1-amine |
InChI |
InChI=1S/C14H21F2N/c1-2-3-4-5-6-9-17-11-12-7-8-13(15)10-14(12)16/h7-8,10,17H,2-6,9,11H2,1H3 |
InChI Key |
MCXYJTNCVORWJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNCC1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The 2,4-difluorobenzyl moiety is a common feature in several bioactive compounds. Comparisons with structurally related molecules reveal key differences in substituents and their impact:
Key Observations :
- The heptyl chain in the target compound confers significantly higher lipophilicity (LogP ~4.8) compared to polar groups like sulfonamide (LogP ~2.1) or carboxamide (LogP ~3.5).
- The absence of hydrogen-bonding groups (e.g., amide, sulfonamide) in this compound may reduce protein-binding interactions compared to compounds like .
Spectroscopic and Structural Features
- IR Spectroscopy : Unlike triazole-thiones in , which show C=S stretching at 1247–1255 cm⁻¹, the target compound’s IR spectrum would feature N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
- Crystal Packing (from ) : Compounds with 2,4-difluorobenzyl groups exhibit weak C–H···O hydrogen bonding. The heptyl chain in the target compound may disrupt such interactions, leading to less ordered crystalline structures .
Pharmacological Potential
- Antimicrobial Activity: notes that sulfonamide derivatives with 2,4-difluorobenzyl groups exhibit antimicrobial properties. The heptyl chain in the target compound could enhance penetration through bacterial membranes, though this requires experimental validation .
- Enzyme Inhibition: Triazole derivatives () show bioactivity via thione tautomerism. The absence of such functional groups in the target amine may limit similar mechanisms but could enable novel interactions with hydrophobic enzyme pockets .
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